ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate
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Overview
Description
Ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate is an organic compound characterized by its unique structure, which includes a furan ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate typically involves the condensation of ethyl acetoacetate with 5-methylfurfural under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as bromine or chlorine can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ethyl (2Z)-2-oxo-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate.
Reduction: Formation of ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-hydroxybut-2-enoate.
Substitution: Formation of brominated derivatives of the furan ring.
Scientific Research Applications
Chemistry
In organic chemistry, ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound has been investigated for its potential biological activities. Its derivatives have shown promise as anti-inflammatory and antimicrobial agents. The presence of the furan ring and hydroxy group contributes to its bioactivity, making it a candidate for drug development.
Industry
In the material science industry, this compound is used in the synthesis of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the production of high-performance materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-hydroxy-4-(5-methylfuran-2-yl)-4-oxobut-2-enoate
- Ethyl (2Z)-2-hydroxy-4-(5-methylthiophen-2-yl)-4-oxobut-2-enoate
- Ethyl (2Z)-2-hydroxy-4-(5-methylpyrrole-2-yl)-4-oxobut-2-enoate
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of interactions it can participate in, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl (Z)-4-hydroxy-4-(5-methylfuran-2-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-6,12H,3H2,1-2H3/b8-6- |
InChI Key |
MVYWOHDPQJVKKC-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=CC=C(O1)C)\O |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=C(O1)C)O |
Origin of Product |
United States |
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